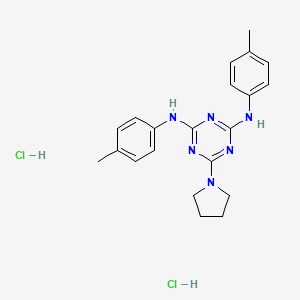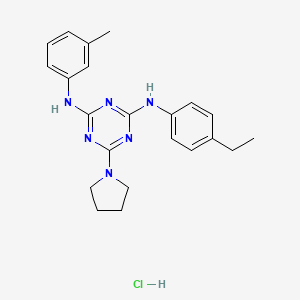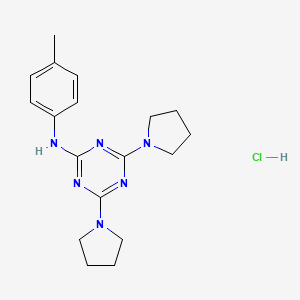
N-(4-methylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-methylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride” is a complex organic compound. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. Attached to this ring are two pyrrolidine groups and a 4-methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine rings contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitrogen atoms in the triazine ring and the pyrrolidine rings. The N-substituents can affect the antibacterial activity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the various functional groups. Pyrrolidine derivatives are known to have diverse physicochemical parameters .Scientific Research Applications
Antibacterial Activity
The pyrrolidine ring has been widely used by medicinal chemists due to its sp³-hybridization, which allows efficient exploration of pharmacophore space. SAR investigations have shown that N’-substituents significantly influence antibacterial activity. For instance, compounds with N’-Ph (phenyl) substituents exhibit higher activity compared to N’-Et (ethyl) or N’-H (hydrogen) derivatives .
Drug Design and Stereochemistry
The stereogenicity of carbons in the pyrrolidine ring plays a crucial role in drug design. Different stereoisomers and spatial orientations of substituents can lead to distinct biological profiles. Understanding these nuances is essential for optimizing drug candidates that interact with enantioselective proteins .
Alkylaminophenol Derivatives
The compound’s structural properties have been investigated using quantum chemical calculations. Alkylaminophenol derivatives, including this compound, hold promise as drug active substances. Further studies are needed to explore their full potential .
Enantiomeric Resolution
The lead compound, racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, was resolved into its enantiomers. The S-isomer was found to be the most biologically active enantiomer. This highlights the importance of stereochemistry in drug development .
Diazine Decorations
While not directly related to this specific compound, understanding synthetic approaches for pharmacologically active decorated diazines (including pyrimidines) provides valuable insights. These diazines have clinical applications and contribute to structural diversity in drug discovery .
Functionalization Strategies
Functionalization of preformed pyrrolidine rings, such as proline derivatives, offers a strategic approach. Researchers have explored various synthetic strategies, including ring construction from different cyclic or acyclic precursors, to enhance the pharmacological properties of pyrrolidine-based compounds .
Future Directions
properties
IUPAC Name |
N-(4-methylphenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6.ClH/c1-14-6-8-15(9-7-14)19-16-20-17(23-10-2-3-11-23)22-18(21-16)24-12-4-5-13-24;/h6-9H,2-5,10-13H2,1H3,(H,19,20,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXBZMCRINDEPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-di(pyrrolidin-1-yl)-N-(p-tolyl)-1,3,5-triazin-2-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

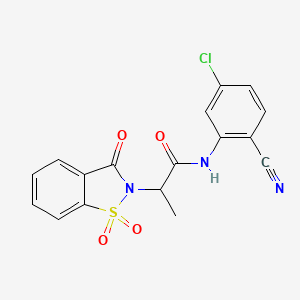
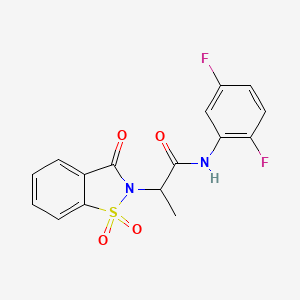
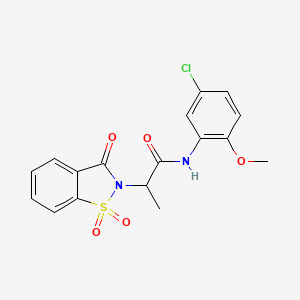

![N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methoxyphenyl)ethanediamide](/img/structure/B6484869.png)
![N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(2-methoxyphenyl)ethanediamide](/img/structure/B6484882.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide](/img/structure/B6484888.png)
![2,4-dioxo-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B6484894.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B6484901.png)
![3-(4-methylpiperidin-1-yl)-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazine](/img/structure/B6484903.png)
![N-[2-(diethylamino)ethyl]-N'-(3-nitrophenyl)ethanediamide](/img/structure/B6484904.png)
